molecular formula C10H13NO B062711 2-Methoxy-6-(prop-1-en-2-yl)aniline CAS No. 194782-60-0

2-Methoxy-6-(prop-1-en-2-yl)aniline

Cat. No.: B062711
CAS No.: 194782-60-0
M. Wt: 163.22 g/mol
InChI Key: CWRDFHRRFZSCEB-UHFFFAOYSA-N
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Description

2-Methoxy-6-(prop-1-en-2-yl)aniline is an aromatic amine derivative featuring a methoxy group at the 2-position and a prop-1-en-2-yl (isopropenyl) substituent at the 6-position of the benzene ring.

Properties

CAS No.

194782-60-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methoxy-6-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13NO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-6H,1,11H2,2-3H3

InChI Key

CWRDFHRRFZSCEB-UHFFFAOYSA-N

SMILES

CC(=C)C1=C(C(=CC=C1)OC)N

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)OC)N

Synonyms

Benzenamine, 2-methoxy-6-(1-methylethenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 2-Methoxy-6-(prop-1-en-2-yl)aniline, differing in substituents or functional groups:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Methyl-6-(prop-1-en-2-yl)aniline 107859-36-9 C₁₀H₁₃N 147.22 Methyl (2), isopropenyl (6)
2-(2-Methylprop-2-enyloxy)aniline 55000-14-1 C₁₀H₁₃NO 163.22 Allyloxy (2)
(S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline N/A C₁₃H₂₁NO 207.31 Ethyl (2), methyl (6), methoxypropan-2-yl
2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline 1493505-37-5 C₁₃H₁₈N₂O₃ 250.30 Methoxy (2), morpholine-carbonyl (6)
Key Observations:

Substituent Effects on Reactivity :

  • The methoxy group in this compound is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methyl group in 2-Methyl-6-(prop-1-en-2-yl)aniline . This difference may influence electrophilic substitution patterns or amine basicity.
  • The allyloxy group in 2-(2-methylprop-2-enyloxy)aniline introduces an ether linkage, which could enhance solubility in polar solvents compared to directly attached alkyl groups .

Synthetic Complexity :

  • (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is synthesized via enantioselective methods using (R)-epichlorohydrin, achieving >99% enantiomeric excess (ee) . This contrasts with simpler alkylation or oxidation routes implied for other analogs.

Applications :

  • The (S)-enantiomer of 2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is a precursor to S-Metolachlor, a herbicide, highlighting the importance of stereochemistry in agrochemicals .
  • Morpholine-containing analogs (e.g., 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline) are often used in pharmaceuticals or life sciences due to their heterocyclic moieties .

Spectroscopic and Physical Properties

Property This compound (Inferred) 2-Methyl-6-(prop-1-en-2-yl)aniline (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline
¹H NMR Not reported Not reported δ 1.20 (t, 3H), 1.40 (d, 3H), 3.30 (s, 3H), 6.50–7.20 (m, Ar-H)
¹³C NMR Not reported Not reported δ 14.1 (CH₃), 22.5 (CH₃), 49.8 (CH), 115–150 (Ar-C)
Melting Point Not available Not available Not reported
Solubility Likely polar aprotic solvents Likely organic solvents Soluble in dichloromethane, ethanol
  • Spectral Data : The (S)-enantiomer in shows distinct NMR signals for ethyl, methyl, and methoxypropan-2-yl groups, which are critical for confirming stereochemistry .

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